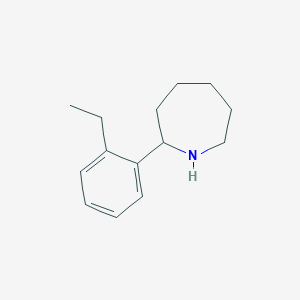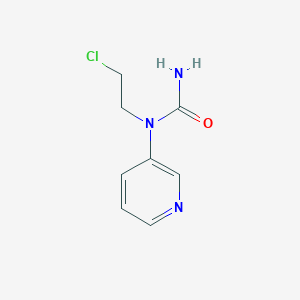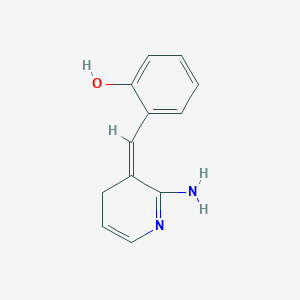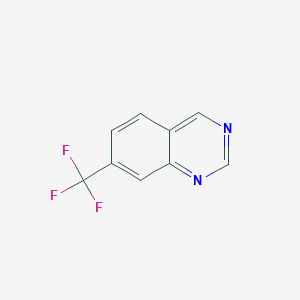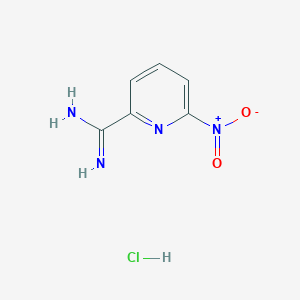![molecular formula C13H11NO B15069777 3-Ethylfuro[3,2-H]quinoline CAS No. 89354-55-2](/img/structure/B15069777.png)
3-Ethylfuro[3,2-H]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylfuro[3,2-H]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes a fused furan and quinoline ring, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3-Ethylfuro[3,2-H]quinoline can be achieved through various methods. One common approach involves the cyclization of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed intramolecular cyclization . This method is efficient and yields high purity products. Industrial production methods often utilize catalytic systems and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
3-Ethylfuro[3,2-H]quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Ethylfuro[3,2-H]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer, antimalarial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethylfuro[3,2-H]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent inhibitor.
Comparación Con Compuestos Similares
3-Ethylfuro[3,2-H]quinoline can be compared with other quinoline derivatives, such as fluoroquinolines and benzo[h]quinolines . While all these compounds share a quinoline core, this compound is unique due to its fused furan ring, which imparts distinct chemical and biological properties. Similar compounds include:
Propiedades
Número CAS |
89354-55-2 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-ethylfuro[3,2-h]quinoline |
InChI |
InChI=1S/C13H11NO/c1-2-9-8-15-13-11(9)6-5-10-4-3-7-14-12(10)13/h3-8H,2H2,1H3 |
Clave InChI |
KQHBVQRXOWOASE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC2=C1C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
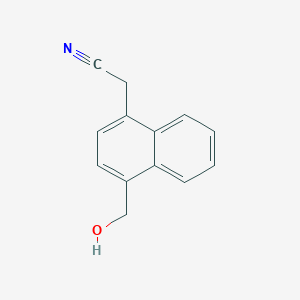
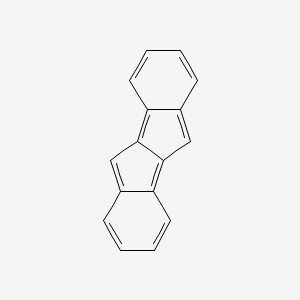
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
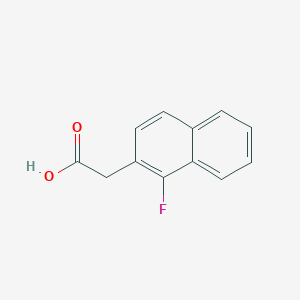

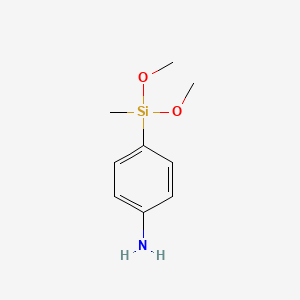
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
